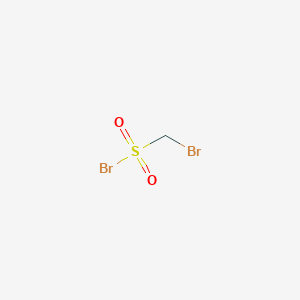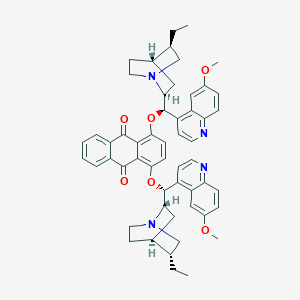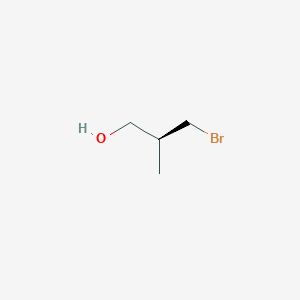
1,3,5-Tri-O-benzoyl-α-D-ribofuranose
Übersicht
Beschreibung
1,3,5-Tri-O-benzoyl-a-D-ribofuranose ist ein Derivat von Ribose, einem natürlich vorkommenden Zucker. Diese Verbindung ist durch das Vorhandensein von drei Benzoylgruppen gekennzeichnet, die an den Ribofuranosering gebunden sind. Sie wird häufig in der organischen Synthese und als Zwischenprodukt bei der Herstellung verschiedener Nukleosidanaloga verwendet .
Wissenschaftliche Forschungsanwendungen
1,3,5-Tri-O-benzoyl-a-D-ribofuranose wird in der wissenschaftlichen Forschung weit verbreitet eingesetzt, insbesondere in den Bereichen Chemie und Biologie. Zu seinen Anwendungen gehören:
Synthese von Nukleosidanaloga: Es dient als Zwischenprodukt bei der Synthese von Nukleosidanaloga, die in antiviralen und krebsbekämpfenden Therapien eingesetzt werden.
Studium der Kohlenhydratchemie: Es wird als Modellverbindung verwendet, um die Reaktivität und Eigenschaften von Ribosesubstituenten zu untersuchen.
Biokonjugation: Es wird bei der Herstellung von Biokonjugaten für verschiedene biomedizinische Anwendungen eingesetzt.
Wirkmechanismus
Der Wirkungsmechanismus von 1,3,5-Tri-O-benzoyl-a-D-ribofuranose hängt in erster Linie mit seiner Rolle als Zwischenprodukt bei der Synthese von Nukleosidanaloga zusammen. Diese Analoga können die DNA-Synthese hemmen, indem sie in den DNA-Strang eingebaut werden und eine Kettenabbruch verursachen. Dieser Mechanismus ist besonders nützlich in antiviralen und krebsbekämpfenden Therapien .
Ähnliche Verbindungen:
- 1,2,3-Tri-O-benzoyl-a-D-ribofuranose
- 1,3,5-Tri-O-acetyl-a-D-ribofuranose
- 1,3,5-Tri-O-p-methoxybenzoyl-a-D-ribofuranose
Vergleich: 1,3,5-Tri-O-benzoyl-a-D-ribofuranose ist durch das Vorhandensein von Benzoylgruppen einzigartig, die eine spezifische Reaktivität und Stabilität verleihen. Im Vergleich zu seinen Acetyl- und Methoxybenzoyl-Gegenstücken bieten die Benzoylgruppen unterschiedliche sterische und elektronische Eigenschaften, wodurch es für spezifische Syntheseanwendungen geeignet ist .
Biochemische Analyse
Biochemical Properties
1,3,5-Tri-O-benzoyl-alpha-d-ribofuranose plays a crucial role in biochemical reactions, particularly in the synthesis of nucleosides. It interacts with enzymes such as nucleoside phosphorylases and glycosyltransferases, which facilitate the transfer of sugar moieties to nucleobases, forming nucleosides. These interactions are essential for the formation of nucleotides, which are the building blocks of DNA and RNA .
Cellular Effects
1,3,5-Tri-O-benzoyl-alpha-d-ribofuranose influences various cellular processes by serving as a precursor for nucleoside synthesis. It impacts cell function by contributing to the synthesis of nucleotides, which are vital for DNA replication and repair, RNA transcription, and protein synthesis. Additionally, this compound can affect cell signaling pathways and gene expression by modulating the availability of nucleotides .
Molecular Mechanism
At the molecular level, 1,3,5-Tri-O-benzoyl-alpha-d-ribofuranose exerts its effects through its interactions with enzymes involved in nucleoside synthesis. It binds to nucleoside phosphorylases and glycosyltransferases, facilitating the transfer of sugar moieties to nucleobases. This process is critical for the formation of nucleotides, which are essential for various cellular functions. The compound’s ability to modulate enzyme activity and gene expression highlights its significance in biochemical processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1,3,5-Tri-O-benzoyl-alpha-d-ribofuranose can change over time due to its stability and degradation. The compound is relatively stable when stored at room temperature, but it can degrade when exposed to oxidizing agents and heat. Long-term studies have shown that the compound maintains its efficacy in nucleoside synthesis, although its stability may decrease over extended periods .
Dosage Effects in Animal Models
The effects of 1,3,5-Tri-O-benzoyl-alpha-d-ribofuranose vary with different dosages in animal models. At lower doses, the compound effectively contributes to nucleoside synthesis without causing adverse effects. At higher doses, it may exhibit toxic effects, including disruptions in cellular metabolism and potential toxicity to organs. These dosage-dependent effects highlight the importance of optimizing the dosage for therapeutic applications .
Metabolic Pathways
1,3,5-Tri-O-benzoyl-alpha-d-ribofuranose is involved in metabolic pathways related to nucleoside synthesis. It interacts with enzymes such as nucleoside phosphorylases and glycosyltransferases, facilitating the formation of nucleotides. These metabolic pathways are essential for maintaining cellular functions, including DNA replication, RNA transcription, and protein synthesis .
Transport and Distribution
Within cells and tissues, 1,3,5-Tri-O-benzoyl-alpha-d-ribofuranose is transported and distributed through interactions with transporters and binding proteins. These interactions ensure the compound’s localization to specific cellular compartments where nucleoside synthesis occurs. The compound’s distribution is crucial for its role in modulating cellular processes .
Subcellular Localization
1,3,5-Tri-O-benzoyl-alpha-d-ribofuranose is localized to specific subcellular compartments, including the cytoplasm and nucleus. Its activity and function are influenced by its subcellular localization, which is directed by targeting signals and post-translational modifications. These factors ensure that the compound is available in the right cellular compartments for nucleoside synthesis .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: 1,3,5-Tri-O-benzoyl-a-D-ribofuranose kann durch Benzoylierung von a-D-Ribofuranose synthetisiert werden. Der Prozess beinhaltet typischerweise die Reaktion von a-D-Ribofuranose mit Benzoylchlorid in Gegenwart einer Base wie Pyridin. Die Reaktion wird unter wasserfreien Bedingungen durchgeführt, um Hydrolyse zu verhindern .
Industrielle Produktionsmethoden: Die industrielle Produktion von 1,3,5-Tri-O-benzoyl-a-D-ribofuranose folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Die Reaktionsbedingungen werden optimiert, um eine hohe Ausbeute und Reinheit zu gewährleisten. Das Produkt wird dann mit Techniken wie Umkristallisation oder Chromatographie gereinigt .
Chemische Reaktionsanalyse
Reaktionstypen: 1,3,5-Tri-O-benzoyl-a-D-ribofuranose unterliegt verschiedenen chemischen Reaktionen, darunter:
Hydrolyse: Die Benzoylgruppen können unter sauren oder basischen Bedingungen hydrolysiert werden, um a-D-Ribofuranose zu erhalten.
Substitution: Die Benzoylgruppen können durch andere funktionelle Gruppen durch nukleophile Substitutionsreaktionen ersetzt werden.
Häufige Reagenzien und Bedingungen:
Hydrolyse: Saure oder basische Bedingungen, wie Salzsäure oder Natriumhydroxid.
Substitution: Nukleophile wie Amine oder Alkohole in Gegenwart eines Katalysators.
Hauptprodukte:
Hydrolyse: a-D-Ribofuranose.
Substitution: Verschiedene substituierte Ribofuranosderivate, abhängig vom verwendeten Nukleophil.
Analyse Chemischer Reaktionen
Types of Reactions: 1,3,5-Tri-O-benzoyl-a-D-ribofuranose undergoes various chemical reactions, including:
Hydrolysis: The benzoyl groups can be hydrolyzed under acidic or basic conditions to yield a-D-ribofuranose.
Substitution: The benzoyl groups can be replaced with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide.
Substitution: Nucleophiles such as amines or alcohols in the presence of a catalyst.
Major Products:
Hydrolysis: a-D-ribofuranose.
Substitution: Various substituted ribofuranose derivatives depending on the nucleophile used.
Vergleich Mit ähnlichen Verbindungen
- 1,2,3-Tri-O-benzoyl-a-D-ribofuranose
- 1,3,5-Tri-O-acetyl-a-D-ribofuranose
- 1,3,5-Tri-O-p-methoxybenzoyl-a-D-ribofuranose
Comparison: 1,3,5-Tri-O-benzoyl-a-D-ribofuranose is unique due to the presence of benzoyl groups, which provide specific reactivity and stability. Compared to its acetyl and methoxybenzoyl counterparts, the benzoyl groups offer different steric and electronic properties, making it suitable for specific synthetic applications .
Eigenschaften
IUPAC Name |
[(2R,3S,4R,5R)-3,5-dibenzoyloxy-4-hydroxyoxolan-2-yl]methyl benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22O8/c27-21-22(33-24(29)18-12-6-2-7-13-18)20(16-31-23(28)17-10-4-1-5-11-17)32-26(21)34-25(30)19-14-8-3-9-15-19/h1-15,20-22,26-27H,16H2/t20-,21-,22-,26-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUHVPBKTTFVAQF-PIXQIBFHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)OCC2C(C(C(O2)OC(=O)C3=CC=CC=C3)O)OC(=O)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)OC[C@@H]2[C@H]([C@H]([C@H](O2)OC(=O)C3=CC=CC=C3)O)OC(=O)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601294785 | |
| Record name | α-D-Ribofuranose, 1,3,5-tribenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601294785 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
462.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22224-41-5 | |
| Record name | α-D-Ribofuranose, 1,3,5-tribenzoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=22224-41-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | α-D-Ribofuranose, 1,3,5-tribenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601294785 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | α-D-Ribofuranose, 1,3,5-tribenzoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 1,3,5-Tri-O-benzoyl-alpha-d-ribofuranose in nucleoside chemistry?
A: 1,3,5-Tri-O-benzoyl-alpha-d-ribofuranose serves as a crucial starting material in synthesizing various modified nucleosides. These modified nucleosides, including those with 2'-C-branching or fluorinated sugars, are important for developing antiviral and anticancer agents. [, , , , ]
Q2: Can you provide an example of how 1,3,5-Tri-O-benzoyl-alpha-d-ribofuranose is used to synthesize a specific nucleoside?
A: Certainly. One example is the synthesis of Clofarabine and its α-isomer. Researchers utilized 1,3,5-Tri-O-benzoyl-alpha-d-ribofuranose as a starting point to create 2-deoxy-2-β-fluoro-1,3,5-tri-O-benzoyl-α-D-ribofuranose. This intermediate was then subjected to bromination and coupled with 2-chloroadenine, ultimately yielding Clofarabine and its α-isomer after deprotection steps. []
Q3: The synthesis of 2'-C-β-trifluoromethyl pyrimidine ribonucleosides utilizes 1,3,5-Tri-O-benzoyl-alpha-d-ribofuranose. Could you elaborate on the key steps involved?
A: The process involves converting 1,3,5-Tri-O-benzoyl-alpha-d-ribofuranose to 1,2,3,5-Tetra-O-benzoyl-2-C-β-trifluoromethyl-α-d-ribofuranose in three steps. This compound is then transformed into 3,5-di-O-benzoyl-2-C-β-trifluoromethyl-α-d-1-ribofuranosyl bromide, a versatile intermediate. Reacting this bromide with silylated pyrimidines yields the desired 2'-C-β-trifluoromethyl pyrimidine ribonucleoside precursors. []
Q4: How does the stereochemistry of 1,3,5-Tri-O-benzoyl-alpha-d-ribofuranose influence nucleoside synthesis?
A: The alpha configuration of the anomeric center in 1,3,5-Tri-O-benzoyl-alpha-d-ribofuranose plays a critical role in achieving stereoselectivity during nucleoside synthesis. For instance, when reacted with silylated pyrimidines in the presence of HgO/HgBr2, the reaction preferentially yields β-anomers of the target nucleosides. []
Q5: Are there alternative synthetic routes to access 2'-C-branched ribonucleosides?
A: Yes, researchers have developed a shorter, more flexible approach using 1,3,5-tri-O-benzoyl-α-d-ribofuranose. This five-step method involves oxidizing the free hydroxyl group, followed by stereoselective alkylation at the 2-position. Subsequent coupling with nucleobases and deprotection yield the desired 2'-C-branched ribonucleosides. []
Q6: What is the significance of developing [18F]-labeled nucleosides like [18F]FMAU?
A: [18F]-labeled nucleosides are valuable tools in positron emission tomography (PET) imaging. For example, [18F]FMAU is used to visualize HSV1-tk reporter gene expression, aiding in monitoring gene therapy efficacy. [, ]
Q7: How has the synthesis of [18F]FMAU been improved using a novel precursor?
A: Instead of multi-step conventional methods, researchers developed a direct fluorination approach using a novel 2′-methylsulfonyl-3′,5′-O-tetrahydropyranyl-N3-Boc-5-methyl-1-β-D-ribofuranosiluracil precursor. This method enables faster and more efficient radiosynthesis of [18F]FMAU, facilitating its clinical application. []
Q8: What analytical techniques are typically used to characterize synthesized nucleosides?
A: Synthesized nucleosides are commonly characterized using a combination of spectroscopic techniques, including Infrared Spectroscopy (IR), 1H Nuclear Magnetic Resonance (1H NMR), 13C Nuclear Magnetic Resonance (13C NMR), and Mass Spectrometry (MS). These techniques provide comprehensive information about the compound's structure and purity. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















